molecular formula C10H13ClO3 B13981030 2-Chloro-3,5-diethoxyphenol CAS No. 90875-96-0

2-Chloro-3,5-diethoxyphenol

Cat. No.: B13981030
CAS No.: 90875-96-0
M. Wt: 216.66 g/mol
InChI Key: LWXZWKVNFUWRTP-UHFFFAOYSA-N
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Description

2-Chloro-3,5-diethoxyphenol is an organic compound characterized by the presence of a chloro group and two ethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-diethoxyphenol typically involves the chlorination of 3,5-diethoxyphenol. This can be achieved through the reaction of 3,5-diethoxyphenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to prevent over-chlorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,5-diethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3,5-diethoxyphenol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 3,5-diethoxyphenol.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3,5-diethoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-diethoxyphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethoxy groups can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • 2-Chloro-4,5-dimethylphenol
  • 3,5-Dichloro-2-ethoxyphenol
  • 2-Chloro-3,5-dimethoxyphenol

Comparison: 2-Chloro-3,5-diethoxyphenol is unique due to the presence of both chloro and ethoxy groups, which confer distinct chemical properties compared to similar compounds. The combination of these functional groups can influence the compound’s reactivity, stability, and potential applications. For example, the ethoxy groups may enhance solubility in organic solvents, while the chloro group can provide sites for further chemical modification.

Properties

CAS No.

90875-96-0

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

2-chloro-3,5-diethoxyphenol

InChI

InChI=1S/C10H13ClO3/c1-3-13-7-5-8(12)10(11)9(6-7)14-4-2/h5-6,12H,3-4H2,1-2H3

InChI Key

LWXZWKVNFUWRTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)OCC)Cl)O

Origin of Product

United States

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